molecular formula C18H17N3O2 B1684507 Orteronel CAS No. 566939-85-3

Orteronel

Cat. No.: B1684507
CAS No.: 566939-85-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orteronel, also known as TAK-700, is a nonsteroidal inhibitor of the enzyme CYP17A1. This enzyme is crucial for androgen biosynthesis, which involves the production of male hormones such as testosterone. This compound was developed by Takeda Pharmaceutical Company in collaboration with Millennium Pharmaceuticals for the treatment of metastatic, hormone-refractory prostate cancer. Although it showed promise in early clinical trials, it ultimately failed to extend overall survival rates in phase III trials, leading to the termination of its development .

Biochemical Analysis

Biochemical Properties

Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . DHEA and androstenedione are androgens and precursors of testosterone. Therefore, the inhibition of CYP17 activity by this compound decreases circulating levels of testosterone .

Cellular Effects

This compound’s inhibition of CYP17A1 impacts various types of cells and cellular processes. Specifically, it influences cell function by affecting cell signaling pathways and gene expression related to androgen biosynthesis . By decreasing the levels of testosterone, this compound can influence cellular metabolism, particularly in cells that are sensitive to androgen levels, such as those found in prostate tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the CYP17A1 enzyme . By inhibiting this enzyme, this compound prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione . This results in a decrease in the levels of these androgens and their downstream product, testosterone .

Dosage Effects in Animal Models

In animal models, specifically Sprague–Dawley rats, the absorption of this compound was rapid, with maximum concentrations of the drug in plasma attained at different time points after oral administration of this compound at various dosages . The bioavailability ranged between 69 and 89%

Metabolic Pathways

This compound is involved in the metabolic pathway of androgen biosynthesis . It interacts with the CYP17A1 enzyme, which is a key player in this pathway

Preparation Methods

The synthesis of Orteronel involves several steps, starting with the preparation of the core structure, which is a naphthalenecarboxamide. The synthetic route typically includes the following steps:

    Formation of the naphthalene core: This involves the reaction of appropriate starting materials under specific conditions to form the naphthalene ring system.

    Introduction of functional groups: Various functional groups are introduced into the naphthalene core through reactions such as nitration, reduction, and acylation.

    Cyclization: The formation of the pyrroloimidazole ring is achieved through cyclization reactions.

    Final modifications:

Chemical Reactions Analysis

Orteronel undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Orteronel is part of a class of compounds known as CYP17A1 inhibitors. Other similar compounds include:

    Abiraterone: Another CYP17A1 inhibitor used in the treatment of prostate cancer. Unlike this compound, abiraterone has been successfully developed and is widely used in clinical practice.

    Galeterone: A multi-targeted agent that inhibits CYP17A1, antagonizes the androgen receptor, and degrades the androgen receptor protein.

    Seviteronel: A nonsteroidal CYP17A1 inhibitor that also shows promise in the treatment of prostate cancer.

Compared to these compounds, this compound is unique in its specific chemical structure and its selective inhibition of CYP17A1 without significant off-target effects .

Properties

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319121
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566939-85-3, 426219-23-0
Record name Orteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566939-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orteronel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orteronel
Reactant of Route 2
Reactant of Route 2
Orteronel
Reactant of Route 3
Reactant of Route 3
Orteronel
Reactant of Route 4
Reactant of Route 4
Orteronel
Reactant of Route 5
Reactant of Route 5
Orteronel
Reactant of Route 6
Orteronel
Customer
Q & A

Q1: What is the primary mechanism of action of Orteronel?

A1: this compound acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.

Q2: How does this compound's inhibition of CYP17A1 impact androgen levels?

A2: By inhibiting CYP17A1, this compound disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]

Q3: Does this compound preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?

A3: While this compound demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]

Q4: What downstream effects are observed as a result of this compound's impact on androgen synthesis?

A4: Reduced androgen levels following this compound treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the chemical literature would be required to obtain this information.

Q6: How is this compound absorbed and metabolized in the body?

A6: Studies in healthy individuals show that this compound is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of this compound. []

Q7: What is the primary route of excretion for this compound?

A7: this compound is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []

Q8: How does renal impairment affect this compound exposure?

A8: Physiologically based pharmacokinetic modeling predicted increased this compound exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []

Q9: What preclinical models were used to evaluate the efficacy of this compound?

A9: While the abstracts do not provide specific details on preclinical models, they mention that this compound demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.

Q10: What were the primary endpoints assessed in clinical trials evaluating this compound?

A10: Clinical trials investigating this compound primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]

Q11: Did this compound meet its primary endpoint in phase III clinical trials?

A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]

Q12: What potential mechanisms might contribute to the lack of OS benefit observed with this compound in phase III trials?

A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after this compound discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []

Q13: Is there evidence of cross-resistance between this compound and other androgen synthesis inhibitors, such as abiraterone?

A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.

Q14: What were the most frequently reported adverse events associated with this compound treatment?

A14: Common adverse events observed in this compound clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]

Q15: Did this compound demonstrate any serious or unexpected adverse effects?

A15: While generally well-tolerated, this compound was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]

Q16: Were any specific drug delivery or targeting strategies employed in the development of this compound?

A16: The provided research does not mention specific drug delivery or targeting strategies for this compound.

Q17: What analytical techniques were employed to characterize and quantify this compound in biological samples?

A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure this compound concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of this compound and its metabolites in various matrices. [, ]

Q18: How does this compound compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?

A18: While both this compound and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []

Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on this compound?

A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []

Q20: Did the research on this compound lead to any cross-disciplinary collaborations or applications?

A20: The development of this compound involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from this compound research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.

Q21: How does the structure of this compound contribute to its binding to CYP17A1?

A21: Research suggests that this compound, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []

Q22: Did modifying the structure of this compound affect its activity or selectivity toward the different enzymatic activities of CYP17A1?

A22: Studies investigating different isomers of this compound, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.

Q23: How did researchers assess the stability of this compound under different conditions?

A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []

Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of this compound?

A24: The provided research does not mention any particular formulations developed for this compound.

Q25: Were there any concerns regarding the potential environmental impact or degradation of this compound?

A25: The abstracts do not provide information regarding this compound's environmental impact or degradation pathways.

Q26: Did researchers explore potential combination therapies involving this compound?

A26: Yes, clinical trials investigated this compound in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.